molecular formula C15H20N2O2 B2393042 3,3-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 921914-72-9

3,3-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No. B2393042
CAS RN: 921914-72-9
M. Wt: 260.337
InChI Key: LVWSFPFBDNJLPL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "DMTQ" and has been studied for its unique properties and potential uses in various fields.

Scientific Research Applications

    MTT Assay Applications

    • The compound’s redox potential and cellular viability have been assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay . This assay measures cell viability based on the conversion of MTT to insoluble purple formazan by actively respiring cells. Researchers use it to evaluate the compound’s impact on cell health.

    Computational Studies and Docking

    • Computational chemistry techniques, such as density functional theory (DFT) and molecular docking, have been employed to predict the compound’s interactions with biological targets . These studies provide insights into its binding affinity, potential protein targets, and drug-receptor interactions.

    Synthetic Analogues and Derivatives

    • Researchers have explored synthetic approaches to create related compounds, including heteroannelated derivatives. These analogues may exhibit unique biological activities and could serve as lead compounds for drug development .

properties

IUPAC Name

3,3-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)9-14(19)16-11-5-6-12-10(8-11)4-7-13(18)17-12/h5-6,8H,4,7,9H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWSFPFBDNJLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

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